molecular formula C22H24N2O5S B5302925 N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]methionine

N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]methionine

Cat. No. B5302925
M. Wt: 428.5 g/mol
InChI Key: GRNDOVALYPVDSF-XMHGGMMESA-N
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Description

N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]methionine, commonly known as BAM, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BAM is a derivative of methionine enkephalin, a natural opioid peptide that plays a crucial role in pain modulation.

Mechanism of Action

BAM exerts its effects by binding to opioid receptors in the brain and spinal cord. It has a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. Upon binding to the receptor, BAM activates a series of intracellular signaling pathways that lead to the inhibition of pain transmission. It also modulates the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and emotions.
Biochemical and Physiological Effects:
BAM has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and gastrointestinal dysfunction. It also has the potential to cause addiction and dependence, similar to other opioids. However, unlike traditional opioids, BAM has a lower risk of causing respiratory depression and is less prone to abuse.

Advantages and Limitations for Lab Experiments

BAM has several advantages over traditional opioids in lab experiments. It has a higher potency and selectivity for the mu-opioid receptor, which makes it a useful tool for studying the mechanisms of opioid action. Additionally, BAM has a longer half-life than most opioids, which allows for more sustained effects and reduces the need for frequent dosing. However, BAM also has some limitations, including its high cost of synthesis and limited availability.

Future Directions

There are several future directions for the research and development of BAM. One area of focus is the optimization of the synthesis method to reduce the cost and increase the yield of BAM. Another direction is the exploration of novel analogs of BAM with improved pharmacological properties. Additionally, the potential applications of BAM in the treatment of other conditions, such as depression and anxiety, are being investigated. Finally, the development of new delivery methods, such as transdermal patches and nasal sprays, may improve the clinical utility of BAM.
Conclusion:
In conclusion, BAM is a promising synthetic peptide with potential applications in drug discovery and development. It exhibits potent analgesic effects and has a lower risk of causing respiratory depression and abuse compared to traditional opioids. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BAM have been discussed in this paper. Further research is needed to fully understand the potential of BAM and to develop new analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of BAM involves the condensation of two amino acids, methionine, and phenylalanine, with benzoyl chloride and methoxybenzaldehyde. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) in the presence of dimethylaminopyridine (DMAP) and triethylamine. The product is purified by high-performance liquid chromatography (HPLC) to obtain pure BAM.

Scientific Research Applications

BAM has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent analgesic effects in animal models of acute and chronic pain. Additionally, BAM has been found to have anti-inflammatory, antinociceptive, and antitumor properties. It has also been shown to enhance the activity of other opioid peptides, such as endorphins and enkephalins.

properties

IUPAC Name

2-[[(E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-29-17-10-8-15(9-11-17)14-19(24-20(25)16-6-4-3-5-7-16)21(26)23-18(22(27)28)12-13-30-2/h3-11,14,18H,12-13H2,1-2H3,(H,23,26)(H,24,25)(H,27,28)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNDOVALYPVDSF-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NC(CCSC)C(=O)O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C(=O)NC(CCSC)C(=O)O)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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